N-Boc-N,N-bis(2-bromoethyl)amine

Protecting group strategy Synthetic methodology Nitrogen mustard

This Boc-protected bis(2-bromoethyl)amine delivers precise temporal control in sequential bis-alkylations. The acid-labile Boc group prevents premature reactivity, while the bromo leaving groups ensure fast kinetics for efficient piperazine ring closure and cross-linking. Unlike the uncontrolled unprotected amine or the slower chloro analog, this ≥97% pure, white solid provides the stability and stoichiometric accuracy required for automated dispensing, library synthesis, and constructing complex peptide/antibody conjugates.

Molecular Formula C9H17Br2NO2
Molecular Weight 331.04 g/mol
CAS No. 159635-50-4
Cat. No. B067688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N,N-bis(2-bromoethyl)amine
CAS159635-50-4
Molecular FormulaC9H17Br2NO2
Molecular Weight331.04 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CCBr)CCBr
InChIInChI=1S/C9H17Br2NO2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7H2,1-3H3
InChIKeyCIKNCWSDHQVBKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-N,N-bis(2-bromoethyl)amine (CAS 159635-50-4): A Boc-Protected Bis(2-bromoethyl)amine Building Block for Controlled Alkylation


N-Boc-N,N-bis(2-bromoethyl)amine (tert-butyl bis(2-bromoethyl)carbamate) is a bifunctional alkylating agent belonging to the class of N-Boc protected nitrogen mustards. It consists of a central amine bearing two bromoethyl arms, with the nitrogen masked by an acid-labile tert-butoxycarbonyl (Boc) protecting group [1]. The compound is a white to off-white solid with a molecular weight of 331.04 g/mol and is commercially available at purities ≥97% . Its dual bromoethyl moieties enable cross-linking or bis-alkylation of nucleophiles, while the Boc group provides synthetic control, preventing premature reactivity until deprotected under acidic conditions [2].

Why N-Boc-N,N-bis(2-bromoethyl)amine Cannot Be Replaced by Unprotected or Chloroethyl Analogs


Generic substitution of this compound with unprotected bis(2-bromoethyl)amine (CAS 43204-63-3) or the chloroethyl analog N-Boc-N,N-bis(2-chloroethyl)amine (CAS 118753-70-1) is not equivalent. The unprotected amine is highly reactive and prone to premature alkylation, self-polymerization, and handling hazards, limiting its utility in multi-step syntheses [1]. The chloroethyl analog exhibits significantly slower alkylation kinetics due to the poorer leaving group ability of chloride compared to bromide [2]. The combination of Boc protection for temporal control and bromoethyl groups for optimal reactivity makes N-Boc-N,N-bis(2-bromoethyl)amine uniquely suited for applications requiring sequential or site-selective bis-alkylation. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation of N-Boc-N,N-bis(2-bromoethyl)amine Versus Closest Analogs


Boc Protection Imparts Controlled Reactivity and Enhanced Stability Compared to Unprotected bis(2-bromoethyl)amine

The Boc group on N-Boc-N,N-bis(2-bromoethyl)amine prevents undesired alkylation during synthetic sequences. In contrast, unprotected bis(2-bromoethyl)amine (CAS 43204-63-3) is a highly reactive alkylating agent that lacks temporal control and can self-react [1]. The Boc group can be cleanly removed under acidic conditions, with deprotection rates showing a second-order dependence on acid concentration [2]. This allows the alkylating functionality to be unmasked precisely when needed in a synthetic route.

Protecting group strategy Synthetic methodology Nitrogen mustard

Bromoethyl Groups Provide Faster Alkylation Kinetics than Chloroethyl in N-Boc-N,N-bis(2-haloethyl)amine Series

In nucleophilic substitution reactions, bromide is a superior leaving group compared to chloride. The relative reactivity order for halide leaving groups in SN2 reactions is I⁻ > Br⁻ > Cl⁻ > F⁻ [1]. Consequently, N-Boc-N,N-bis(2-bromoethyl)amine alkylates nucleophiles faster than its chloro analog N-Boc-N,N-bis(2-chloroethyl)amine (CAS 118753-70-1). This translates to shorter reaction times or lower temperatures for equivalent conversion in synthetic applications.

Alkylation Leaving group SN2 reactivity

Higher Purity and Solid-State Form Facilitate Accurate Weighing and Handling

N-Boc-N,N-bis(2-bromoethyl)amine is supplied as a solid (white to off-white) with a purity specification of 97% (GC) . In contrast, the unprotected analog bis(2-bromoethyl)amine hydrobromide is often a hygroscopic solid or requires handling as a salt solution [1]. The defined melting point (57-66°C) further confirms identity and purity . Accurate weighing of the solid simplifies stoichiometry control and reduces variability in reaction outcomes.

Purity Physical form Handling

Documented Utility in Nitrogen Mustard Prodrug Synthesis

N-Boc-N,N-bis(2-bromoethyl)amine serves as a precursor to bromo nitrogen mustards, a class of DNA alkylating agents. Pettit et al. (1964) demonstrated that transformations starting from N-bis(2-bromoethyl)amine provide a convenient route to various bromo nitrogen mustards [1]. While the Boc-protected form was not directly studied, the unprotected amine core is recognized for its utility in anticancer agent development. The Boc group further expands synthetic flexibility by allowing incorporation of the mustard moiety into more complex prodrug frameworks.

Nitrogen mustard Prodrug Antineoplastic

Optimal Use Cases for N-Boc-N,N-bis(2-bromoethyl)amine in Synthesis and Medicinal Chemistry


Synthesis of Boc-Protected Piperazines and Morpholines via Double Alkylation

The two bromoethyl arms of N-Boc-N,N-bis(2-bromoethyl)amine enable intramolecular cyclization with primary amines to yield Boc-protected piperazine rings [1]. This reaction proceeds under mild conditions and preserves the Boc group, allowing further functionalization before deprotection. The faster reactivity of bromide over chloride ensures efficient ring closure, making this compound ideal for constructing saturated N-heterocycles in medicinal chemistry programs [2].

Preparation of Bromo Nitrogen Mustard Prodrugs

N-Boc-N,N-bis(2-bromoethyl)amine is a strategic intermediate for synthesizing bromo nitrogen mustards, which are potent DNA cross-linking agents. By protecting the amine nitrogen, the compound can be incorporated into more complex molecular architectures (e.g., peptide or antibody conjugates) without premature alkylation [3]. The Boc group is then removed under acidic conditions to unveil the active mustard moiety, enabling targeted delivery approaches [4].

Alkylation of Amines and Heterocycles in Multi-Step Syntheses

The bifunctional electrophilic nature of the compound allows it to act as a linker or cross-linking agent. It can sequentially alkylate two nucleophilic sites, forming bridged or cyclic structures [1]. The solid, high-purity form facilitates precise stoichiometric control, which is essential when constructing macrocycles or polymeric materials .

High-Throughput Synthesis and Combinatorial Chemistry

The compound's stability as a solid and its well-defined melting point (57-66°C) make it amenable to automated solid dispensing systems . Its reactivity profile (bromo leaving groups) allows for rapid reaction screening under standardized conditions, while the Boc group provides a convenient handle for subsequent diversification. This combination reduces reaction optimization time in library synthesis [2].

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